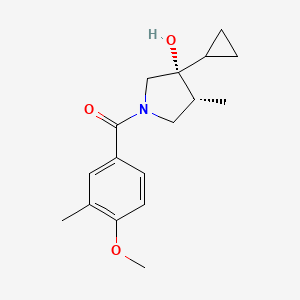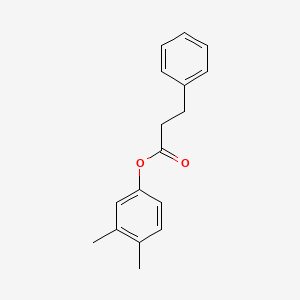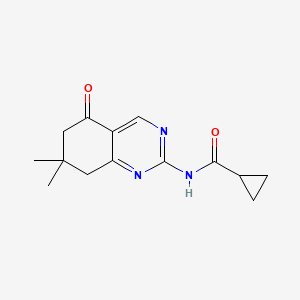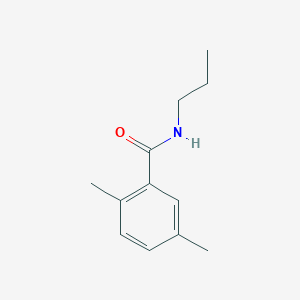![molecular formula C21H34N6 B5628316 5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)
5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Isobutyl-1'-[(1-Propyl-1H-Imidazol-2-yl)Methyl]-1,5,6,7-Tetrahydrospiro[Imidazo[4,5-c]Pyridine-4,4'-Piperidine] involves multi-step processes, typically starting from basic heterocyclic frameworks. These processes may involve reactions such as 1,3-dipolar cycloadditions, metalation, and subsequent treatments with various reagents. For instance, methods have been developed for the one-step synthesis of related compounds like substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through three-component condensation processes, showcasing the complexity and intricacy involved in creating such structures (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of spiro frameworks and heterocyclic components, which significantly influence their conformational preferences and stability. Detailed structural analysis, often involving techniques like X-ray diffraction and NMR spectroscopy, reveals the preferred conformations in solution and the solid state, which are crucial for understanding their reactivity and interaction with biological targets. For instance, research on tropane-3-spiro-4'(5')-imidazolines has shown specific envelope and chair conformations that are pivotal for their activity (Whelan et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of these compounds is largely defined by their structural framework. They may undergo reactions such as nitrile oxide cycloadditions, forming complex spiro-structures and cycloaddition products. These reactions are influenced by the presence of substituents and the inherent reactivity of the spiro framework, leading to diverse chemical properties and potential for further modifications. Studies like the sacrificial azomethine ylide cycloaddition demonstrate the nuanced reactivity and potential synthetic pathways available for these compounds (Kumar & Perumal, 2007).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved pharmacological activities.
properties
IUPAC Name |
5-(2-methylpropyl)-1'-[(1-propylimidazol-2-yl)methyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6/c1-4-9-26-13-8-22-19(26)15-25-11-6-21(7-12-25)20-18(23-16-24-20)5-10-27(21)14-17(2)3/h8,13,16-17H,4-7,9-12,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWWSGEPMPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CCC3(CC2)C4=C(CCN3CC(C)C)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)



![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)

